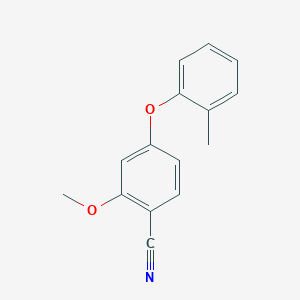

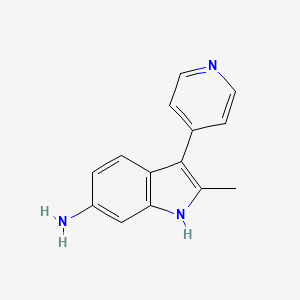

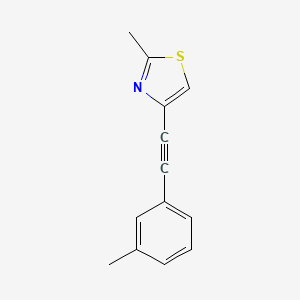

2-Methyl-7-phenyl-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

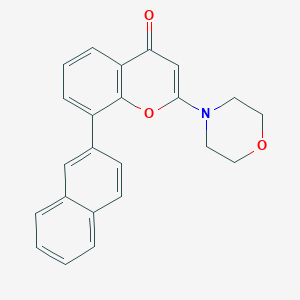

2-methyl-7-phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-phenyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses a combination of an aromatic aldehyde and an amino ketone under acidic conditions. Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. Metal-catalyzed synthesis and ring expansion reactions are also employed in the preparation of naphthyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and eco-friendly methods. Multicomponent reactions (MCR) are favored due to their efficiency in generating complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-phenyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide in dioxane can be used to oxidize the methyl group to an aldehyde.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst can introduce acyl groups to the phenyl ring.

Major Products

Oxidation: 2-carboxy-7-phenyl-1,8-naphthyridine

Reduction: this compound-4-amine

Substitution: 2-methyl-7-(4-acylphenyl)-1,8-naphthyridine

Scientific Research Applications

2-methyl-7-phenyl-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-7-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives of naphthyridine act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, naphthyridine derivatives can inhibit enzymes such as HIV-1 integrase, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

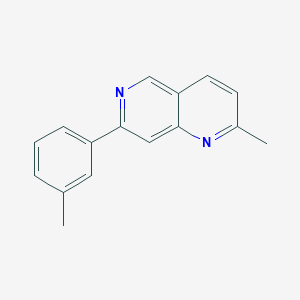

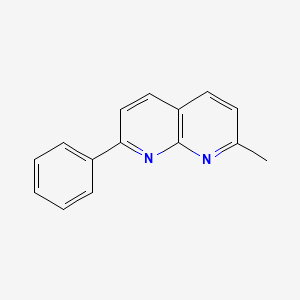

- 2-phenyl-7-methyl-1,8-naphthyridine

- 2-amino-1,8-naphthyridine-7-carboxaldehyde

- 3-(4,5-dihydro-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol

Uniqueness

2-methyl-7-phenyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. Compared to other naphthyridine derivatives, it exhibits enhanced cytotoxic activity against certain cancer cell lines and possesses unique photophysical characteristics that make it suitable for use in optoelectronic devices .

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-methyl-7-phenyl-1,8-naphthyridine |

InChI |

InChI=1S/C15H12N2/c1-11-7-8-13-9-10-14(17-15(13)16-11)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

BGLSJWRWFABGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.